molecular formula C25H18ClN3O6 B5472128 (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5472128
M. Wt: 491.9 g/mol
InChI Key: RMYFYDBOQOVEJA-UDWIEESQSA-N
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Description

(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, chlorinated phenyl groups, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. The starting materials often include chlorinated phenyl derivatives and nitrophenyl derivatives. The reaction conditions may involve the use of solvents such as toluene and catalysts to facilitate the formation of the diazinane ring and the incorporation of the various substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions can include various substituted derivatives, oxidized or reduced forms of the compound, and other complex molecules depending on the specific reaction pathway .

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties .

Biology

In biological research, this compound can be used to study the effects of various substituents on biological activity. It may also be used in the development of new biochemical assays and as a tool for probing biological pathways .

Medicine

Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and chlorinated phenyl compounds. Examples include dichloroaniline and various polycyclic aromatic compounds .

Uniqueness

What sets (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of substituents and its potential for diverse applications. The presence of both chlorinated and nitrophenyl groups, along with the diazinane ring, provides a unique chemical framework that can be exploited for various purposes .

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O6/c1-15-2-4-16(5-3-15)14-35-22-11-6-17(13-21(22)26)12-20-23(30)27-25(32)28(24(20)31)18-7-9-19(10-8-18)29(33)34/h2-13H,14H2,1H3,(H,27,30,32)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYFYDBOQOVEJA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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